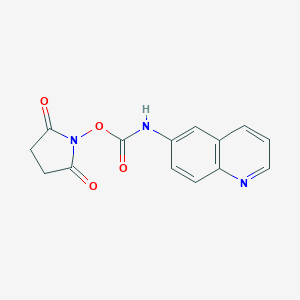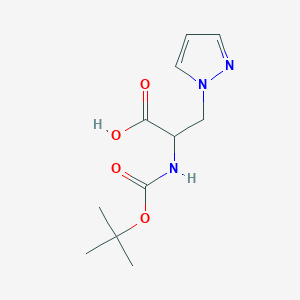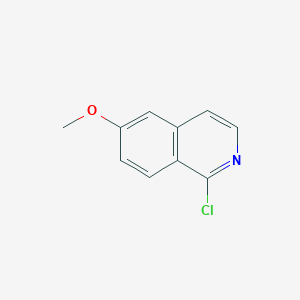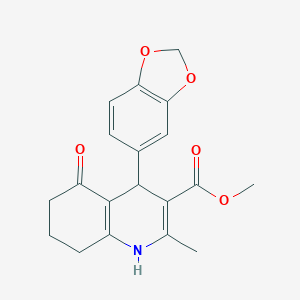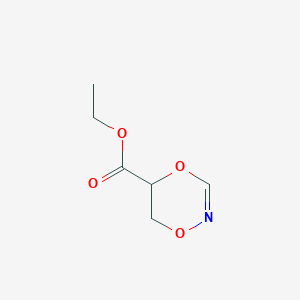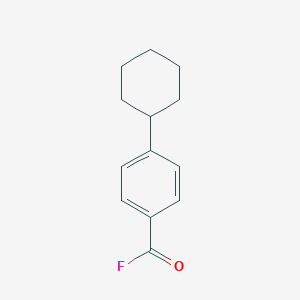
2,2,4,4-Tetramethyloctane
描述
2,2,4,4-Tetramethyloctane is a volatile organic compound with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . It is a colorless liquid hydrocarbon known for its low volatility and weak oil-like odor . This compound is part of the alkane family, characterized by its saturated carbon chain structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,4,4-Tetramethyl-1-butene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the oligomerization of isobutene followed by hydrogenation. This process involves the use of acidic catalysts like zeolites to facilitate the oligomerization reaction, followed by hydrogenation to saturate the carbon-carbon double bonds .
化学反应分析
Types of Reactions: 2,2,4,4-Tetramethyloctane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using reagents like chlorine or bromine under UV light can replace hydrogen atoms with halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize this compound to form alcohols, ketones, or carboxylic acids.
Major Products Formed:
Halogenation: Formation of halogenated alkanes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
科学研究应用
2,2,4,4-Tetramethyloctane finds applications in various scientific research fields:
Chemistry: Used as a solvent due to its non-polar nature and ability to dissolve a wide range of organic compounds.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized as a component in lubricants and as a standard in chromatographic analysis.
作用机制
The mechanism of action of 2,2,4,4-Tetramethyloctane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve other hydrophobic molecules, facilitating their transport and interaction within biological systems .
相似化合物的比较
2,2,3,4-Tetramethyloctane: Another isomer with a similar molecular formula but different structural arrangement.
2,2,4,4-Tetramethylhexane: A shorter chain alkane with similar chemical properties.
Uniqueness: 2,2,4,4-Tetramethyloctane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its low volatility and weak odor make it suitable for applications where minimal evaporation and odor are desired .
属性
IUPAC Name |
2,2,4,4-tetramethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUFTNSABIBNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211227 | |
| Record name | Octane, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62183-79-3 | |
| Record name | Octane, 2,2,4,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062183793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2,4,4-Tetramethyloctane in Ophiocordyceps sinensis products?
A: The research article "Analysis of Volatile Components in Different Ophiocordyceps sinensis and Insect Host Products" [] identified this compound as a dominant volatile compound in various O. sinensis products, including the fungus, its Thitarodes host, and the Chinese cordyceps. While the study primarily focuses on characterizing the volatile profile, the presence of this compound raises questions about its potential contribution to the distinctive aroma of these products. Further research is needed to understand if this compound plays a role in the perceived quality or potential biological activities associated with O. sinensis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



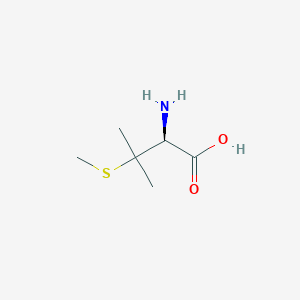
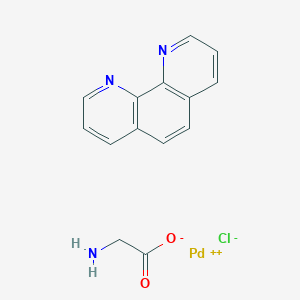

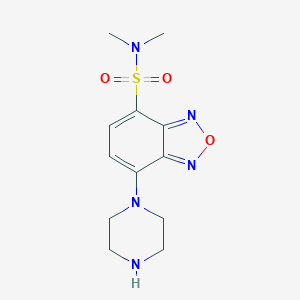
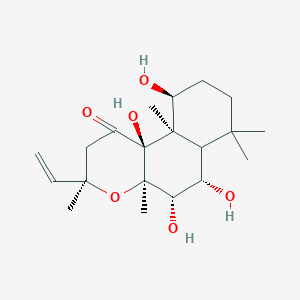
![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)

